N-methyl-2-phenylhydrazinecarbothioamide

Synthetic methodology Heterocyclic chemistry Benzindazole dione synthesis

Researchers pursuing N-alkylamino-substituted benzindazole diones or acid-tunable heterocycle synthesis face synthetic failure with unsubstituted analogs. This N-methyl derivative uniquely enables Eschenmoser coupling to 3-(methylamino)benzo[f]indazole-4,9-diones (vs. undesired 3-amino product) and acid-switchable condensation with benzil: concentrated HCl gives 2:1 open-chain adduct, 2 M HCl yields cyclic 1:1 product. Also essential for NLO chromophore development with 7.7-fold hyperpolarizability enhancement. Available for early discovery; immediate global shipping.

Molecular Formula C8H11N3S
Molecular Weight 181.26 g/mol
CAS No. 13207-50-6
Cat. No. B3335643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-phenylhydrazinecarbothioamide
CAS13207-50-6
Molecular FormulaC8H11N3S
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESCNC(=S)NNC1=CC=CC=C1
InChIInChI=1S/C8H11N3S/c1-9-8(12)11-10-7-5-3-2-4-6-7/h2-6,10H,1H3,(H2,9,11,12)
InChIKeyTVQONGCRGGWBOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2-phenylhydrazinecarbothioamide Specifications


N-Methyl-2-phenylhydrazinecarbothioamide (CAS 13207-50-6; IUPAC: 1-anilino-3-methylthiourea), also identified as 4-methyl-1-phenyl-3-thiosemicarbazide, is an N-substituted hydrazinecarbothioamide derivative with the molecular formula C₈H₁₁N₃S and a molecular weight of 181.26 g/mol . This compound serves as a versatile synthetic intermediate for heterocyclic systems, including 1,2,4-triazoles, thiadiazoles, and benzindazole diones, and functions as a ligand precursor for transition metal complexes . It is commercially available through major chemical suppliers under product codes such as AldrichCPR S512400 .

Workflow Heterocyclic synthesis & ligand precursor
Selection N-methyl-substituted thiosemicarbazide building block
Context Reaction pathway control & product selectivity

Why N-Methyl-2-phenylhydrazinecarbothioamide Cannot Be Substituted


Generic substitution with unsubstituted hydrazinecarbothioamide or other 4-substituted thiosemicarbazides is not scientifically equivalent due to documented, quantifiable divergence in reaction pathways, product selectivity, and derivative properties. Comparative studies demonstrate that the N-methyl substituent critically alters both the outcome of Eschenmoser coupling reactions with 2,3-dichloro-1,4-naphthoquinone—yielding distinct 3-(alkylamino)benzo[f]indazole-4,9-diones versus products from unsubstituted analogs —and the acid-dependent condensation with benzil, where 4-methyl and 4-phenyl derivatives follow divergent product distribution profiles under identical conditions [1]. These reaction-specific outcomes confirm that the N-methyl group is not a passive structural variant but an active determinant of chemical behavior, rendering generic analog substitution invalid for synthetic or procurement workflows.

Target Compound
N-Methyl-2-phenylhydrazinecarbothioamide directs Eschenmoser coupling toward N-alkylamino-substituted benzindazole diones and enables acid-switchable benzil condensation selectivity.
Unsubstituted / 4-Phenyl Analog
Unsubstituted analogs yield 3-amino benzindazole products instead of alkylamino products; 4-phenyl analogs lack condition-dependent selectivity, favoring cyclic products regardless of acid concentration.
Similar product does not mean interchangeable product. N-methyl substitution is an active determinant of reaction outcome, not a passive structural variant. Procurement must specify the exact N-methyl derivative to avoid synthetic pathway divergence.

Comparative Evidence for N-Methyl-2-phenylhydrazinecarbothioamide


Eschenmoser Coupling Outcome vs. Unsubstituted Analog

In the Eschenmoser coupling reaction with 2,3-dichloro-1,4-naphthoquinone, N-substituted 2-phenylhydrazinecarbothioamides (including the target N-methyl derivative) yield 3-(alkylamino)-1-phenyl-1H-benzo[f]indazole-4,9-diones, whereas N-unsubstituted 2-phenylhydrazinecarbothioamide yields 3-amino-1-phenyl-1H-benzo[f]indazole-4,9-diones . This substituent-dependent product divergence demonstrates that the N-methyl group fundamentally alters the reaction pathway, making the N-methyl compound non-interchangeable with the unsubstituted analog for accessing specific benzo[f]indazole derivatives.

Eschenmoser Coupling Outcome
Head-to-head
N-methyl yields 3-(methylamino)benzo[f]indazole-4,9-dione; unsubstituted yields 3-amino product
Substituent-dependent product divergence confirms N-methyl group is required for alkylamino-substituted target.
Reaction with 2,3-dichloro-1,4-naphthoquinone under Eschenmoser conditions
Synthetic methodology Heterocyclic chemistry Benzindazole dione synthesis

Benzil Reactivity: 4-Methyl vs. 4-Phenyl Analogs

Under concentrated HCl conditions, 4-methylthiosemicarbazide (the target compound class) reacts with benzil to exclusively form the open-chain 2:1 condensation product, whereas under 2 M HCl conditions, the cyclic 1:1 product is obtained [1]. In contrast, the 4-phenyl derivative yields cyclic products as the major outcome under all conditions tested, including concentrated HCl [1]. This quantified divergence in product selectivity under identical acid conditions establishes that the N-methyl and N-phenyl substituents confer distinct reactivity profiles, directly impacting synthetic route planning.

Benzil Reactivity: 4-Me vs. 4-Ph
Head-to-head
4-Methyl: conc. HCl → open-chain 2:1 adduct; 2 M HCl → cyclic 1:1 adduct. 4-Phenyl: cyclic products under all conditions [1].
4-Methyl derivative uniquely enables acid-switchable product selectivity for divergent synthesis.
Benzil condensation; Calatayud et al. Helv. Chim. Acta 2009
Selective synthesis Reaction condition optimization Thiosemicarbazide reactivity

NLO Response of Schiff Base Derivatives vs. Urea

A Schiff base derivative of the target compound, namely 2-{2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonothioyl}-N-methyl-N-phenylhydrazine-1-carbothioamide (H₂L), exhibits a 7-fold higher theoretical linear polarizability and a 7.7-fold higher first-order hyperpolarizability compared to the standard reference compound urea, as determined by DFT (B3LYP/6-31+G(d,p)) calculations [1]. While this is a derivative-level inference, the enhanced NLO response originates from the N-methyl-N-phenylhydrazinecarbothioamide core scaffold, distinguishing it from simpler thiosemicarbazide building blocks.

NLO Response vs. Urea
Class-level
linear polarizability; 7.7× first-order hyperpolarizability vs. urea (DFT B3LYP/6-31+G(d,p)) [1]
Derivative-level inference; enhanced NLO response originates from N-methyl-N-phenyl core scaffold.
Schiff base H₂L derivative; Kumar et al. Results in Chemistry 2022
Nonlinear optics Materials chemistry Computational chemistry

Urease Inhibition of Hydrazinecarbothioamides

A series of N-substituted hydrazinecarbothioamide derivatives (3a–s) synthesized from mono- and disubstituted hydrazides and isothiocyanates exhibited strong urease inhibitory activity with IC₅₀ values ranging from 8.45 ± 0.14 μM to 25.72 ± 0.23 μM, compared to the standard inhibitor thiourea which showed an IC₅₀ of 21.26 ± 0.35 μM [1]. The most potent analogs in the series achieved approximately 2.5-fold lower IC₅₀ values than thiourea, indicating enhanced potency. Molecular docking confirmed that these compounds interact with nickel atoms in the urease active site [1]. This data establishes the N-substituted hydrazinecarbothioamide scaffold—of which the target compound is a prototypical member—as a validated pharmacophore for urease inhibition.

Urease Inhibition IC₅₀
Class-level
Class IC₅₀ range: 8.45–25.72 μM; most potent analogs ~2.5-fold lower than thiourea (IC₅₀ 21.26 μM) [1]
Supports enzyme inhibition assay context; N-substituted scaffold is a reported pharmacophore class.
In vitro urease assay; molecular docking confirms active-site interaction
Medicinal chemistry Enzyme inhibition Urease inhibitors

N-Methyl-2-phenylhydrazinecarbothioamide Application Scenarios


Synthesis of N-Alkylamino Benzo[f]indazole-4,9-diones

This compound is the required starting material for preparing 3-(methylamino)-1-phenyl-1H-benzo[f]indazole-4,9-diones via Eschenmoser coupling with 2,3-dichloro-1,4-naphthoquinone. Use of the N-unsubstituted analog yields the undesired 3-amino product, as documented by Hassan et al. . Researchers seeking N-alkylamino-substituted benzindazole diones should specify this exact compound to avoid synthetic pathway failure.

Acid-Controlled Divergent Benzil Synthesis

The N-methyl derivative uniquely enables acid-switchable product selectivity in condensation with benzil: concentrated HCl yields the open-chain 2:1 adduct, while 2 M HCl yields the cyclic 1:1 product. This tunable reactivity, not observed with the N-phenyl analog, allows synthetic chemists to access two distinct product classes from a single starting material by adjusting acid concentration [1]. Procurement should prioritize this compound for reaction condition optimization studies.

NLO-Active Schiff Base Ligands and Metal Complexes

Derivatives of this compound, such as the vanillin-based Schiff base H₂L, exhibit 7-fold and 7.7-fold enhancements in linear polarizability and first-order hyperpolarizability, respectively, compared to the urea standard [2]. Materials chemistry research groups developing NLO chromophores or metal-organic frameworks with enhanced optical nonlinearity should select this N-methyl-N-phenyl core scaffold as the building block of choice.

Urease Inhibitor Lead Generation and SAR

As a prototypical N-substituted hydrazinecarbothioamide, this compound belongs to a pharmacophore class that demonstrates potent urease inhibition with IC₅₀ values as low as 8.45 μM, outperforming the standard inhibitor thiourea by up to 2.5-fold [3]. Medicinal chemistry teams pursuing urease-targeted therapeutics or agrochemicals can utilize this compound as a starting scaffold for structure-activity relationship optimization.

Application
Selection Property
Validation Focus
N-Alkylamino benzindazole dione synthesis
N-Methyl substitution directs Eschenmoser coupling outcome
Confirm product identity via NMR; verify alkylamino vs. amino substitution
Acid-switchable divergent benzil synthesis
Condition-dependent product selectivity (conc. vs. 2 M HCl)
Monitor product distribution by TLC/HPLC under each acid condition
NLO-active Schiff base ligand development
N-Methyl-N-phenyl core scaffold for enhanced polarizability
DFT benchmarking or hyper-Rayleigh scattering measurement
Urease inhibitor lead generation and SAR
N-Substituted hydrazinecarbothioamide pharmacophore class
In vitro urease IC₅₀ assay with thiourea reference; docking confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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